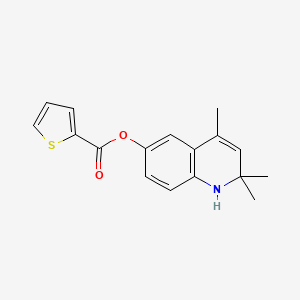

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate

Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate (CAS: 375359-94-7) is an ester derivative of thiophene-2-carboxylic acid, featuring a 1,2-dihydroquinoline backbone substituted with three methyl groups. Its molecular formula is C₁₇H₁₇NO₂S, with a molecular weight of 299.39 g/mol . The compound is cataloged under industrial and research-grade esters, though specific applications remain less documented in publicly available literature .

Properties

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)20-16(19)15-5-4-8-21-15/h4-10,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZPIEFRIXWLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with thiophene-2-carboxylic acid. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of metal-modified catalysts to enhance the efficiency and yield of the reaction. For example, metal-exchanged tungstophosphoric acid supported on γ-Al2O3 has been used to catalyze the condensation reaction, providing a scalable and efficient method for large-scale synthesis .

Chemical Reactions Analysis

Hydrolysis of the Thiophene-2-carboxylate Ester

The ester group in the compound undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reactivity is characteristic of aromatic esters and aligns with general ester hydrolysis mechanisms.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Ester hydrolysis | NaOH (1M), THF/H<sub>2</sub>O (3:1), 60°C, 12h | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylic acid |

Mechanistic Insight : Base-mediated saponification cleaves the ester bond, forming a carboxylate intermediate that is protonated to the carboxylic acid under acidic workup.

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-deficient thiophene ring directs electrophilic substitution to the 5-position due to the electron-withdrawing ester group.

Key Observation : Substitutions occur preferentially at the 5-position of the thiophene ring, as confirmed by analogous reactions in structurally related compounds .

Nucleophilic Acyl Substitution at the Ester Group

The carbonyl group participates in nucleophilic substitutions, forming amides or thioesters.

Note : Activation of the carbonyl group with coupling agents (e.g., DCC) is required for efficient nucleophilic attack.

Reduction of the Dihydroquinoline Moiety

The 1,2-dihydroquinoline ring can undergo oxidation to form a fully aromatic quinoline system.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Oxidation | MnO<sub>2</sub> (5 equiv), CHCl<sub>3</sub>, reflux, 24h | 2,2,4-Trimethylquinolin-6-yl thiophene-2-carboxylate |

Critical Consideration : Over-oxidation risks necessitate controlled conditions to preserve the thiophene ester functionality.

Cross-Coupling Reactions via Halogenated Intermediates

Brominated derivatives enable Suzuki-Miyaura couplings for functionalization.

Synthetic Utility : This reactivity expands access to π-conjugated systems for materials science applications.

Intramolecular Cyclization for Fused Ring Systems

The compound serves as a precursor for synthesizing fused heterocycles via Friedel-Crafts or cyclocondensation reactions.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Friedel-Crafts cyclization | AlCl<sub>3</sub> (2 equiv), 1,2-DCE, 70°C, 6h | Isoindolo[2,1-a]quinoline-thiophene hybrid |

Mechanistic Pathway : Activation of acetyl chloride intermediates facilitates intramolecular electrophilic attack .

Scientific Research Applications

Medicinal Chemistry

Recent studies have indicated that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit significant biological activity. These compounds have been investigated for their potential as:

- Antioxidants : They demonstrate strong radical scavenging properties which can protect cells from oxidative stress.

- Antimicrobial Agents : Some derivatives have shown efficacy against various bacterial strains, making them candidates for new antibiotic formulations.

Case Study : A study published in MDPI highlighted the synthesis of quinoline derivatives that exhibited promising antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) indicated that modifications to the thiophene moiety enhanced antimicrobial properties .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the construction of more complex molecular architectures through various reactions such as cycloadditions and cross-coupling reactions.

Data Table : Reaction Yields of Different Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cycloaddition | Room temperature | 85 |

| Cross-coupling | Pd-catalyzed in DMF | 90 |

| Nucleophilic Substitution | Base-catalyzed at reflux | 75 |

Materials Science

The antioxidant properties of the compound make it valuable in materials science:

- Rubber and Plastics Stabilization : It is used to enhance the thermal stability and longevity of rubber products by preventing oxidative degradation.

Case Study : Research has shown that incorporating this compound into rubber formulations significantly improves heat resistance and extends the lifespan of tires .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the thiophene group can interact with various enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-carboxylic Acid (Parent Acid)

Molecular Formula : C₅H₄O₂S | Molecular Weight : 128.15 g/mol | CAS : 527-72-0

- Key Differences: Reactivity: The parent acid lacks the ester-linked quinoline group, making it more polar and acidic (pKa ≈ 2.5–3.0) compared to the neutral ester derivative. Applications: Widely used as a synthetic intermediate for pharmaceuticals and agrochemicals, whereas the target ester’s applications are less defined .

5-[(Methylamino)methyl]thiophene-2-carboxylic Acid Hydrochloride

Molecular Formula: C₇H₁₀ClNO₂S | Molecular Weight: 207.68 g/mol | CAS: 1332530-28-5

- Key Differences: Functional Groups: Incorporates a methylamino side chain and exists as a hydrochloride salt, enhancing water solubility. Structural Implications: The charged nature of this compound contrasts with the lipophilic, neutral ester, suggesting divergent biological or material compatibility profiles.

(2-Oxo-4-vinyltetrahydrofuran-3-yl)(3,4,5-trimethoxyphenyl)methyl Thiophene-2-carboxylate

Structure : Combines a tetrahydrofuran-vinyl group with a trimethoxyphenyl moiety linked to thiophene-2-carboxylate .

- Reported Use: Derived from podophyllotoxin analogs, this compound may have been studied for antitumor activity, unlike the target compound, which lacks documented biological data .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate | C₁₇H₁₇NO₂S | 299.39 | 375359-94-7 | Quinoline backbone, neutral ester, lipophilic |

| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 527-72-0 | Parent acid, high polarity, synthetic intermediate |

| 5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride | C₇H₁₀ClNO₂S | 207.68 | 1332530-28-5 | Charged salt, enhanced solubility, potential bioactive derivative |

| (2-Oxo-4-vinyltetrahydrofuran-3-yl)(3,4,5-trimethoxyphenyl)methyl thiophene-2-carboxylate | Not provided | Not provided | Not available | Complex substituents, possible antitumor applications |

Structural and Functional Insights

- Quinoline vs. Thiophene Derivatives: The target compound’s quinoline group may confer UV stability or antioxidant properties, as seen in polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (used as a rubber antioxidant) . This contrasts with simpler thiophene derivatives, which are more commonly employed in electronic materials or drug discovery.

- Ester vs.

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of liver protection and antioxidant properties. This article explores the biological activity of this compound based on recent research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a thiophene carboxylate group. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.35 g/mol |

| Density | 1.048 g/cm³ |

| Boiling Point | 337 °C |

Antioxidant Activity

Recent studies have demonstrated that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit significant antioxidant properties. For instance, research indicated that the administration of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline reduced oxidative stress markers in rats with acetaminophen-induced liver damage. This compound decreased levels of pro-inflammatory cytokines and improved antioxidant enzyme activity, suggesting its potential as a hepatoprotective agent .

Hepatoprotective Effects

In a study focusing on liver injury induced by acetaminophen, the compound was shown to alleviate histopathological alterations and improve liver function markers. The mechanism involved the reduction of oxidative stress and modulation of apoptotic pathways by inhibiting caspase activities (caspase-3, -8, and -9) . This indicates that this compound may serve as a therapeutic agent for liver protection.

Study on Liver Injury

A pivotal study examined the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in rats subjected to acetaminophen toxicity. The findings revealed:

- Reduction in Oxidative Stress : The compound significantly lowered levels of 8-hydroxy-2-deoxyguanosine and 8-isoprostane.

- Cytokine Modulation : Decreased synthesis of pro-inflammatory cytokines and NF-kB mRNA.

- Caspase Activity : Inhibition of caspase activities led to reduced apoptosis in liver cells .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in oxidative stress-related conditions. Its ability to modulate inflammatory responses and protect against liver injury positions it as a candidate for further pharmacological development.

Q & A

Q. What are the optimized synthetic routes for preparing 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves coupling thiophene-2-carboxylate derivatives with functionalized dihydroquinoline precursors. Key steps include:

- Esterification: Reacting thiophene-2-carboxylic acid with activating agents (e.g., DCC/DMAP) to form reactive intermediates.

- Nucleophilic Substitution: Introducing the dihydroquinoline moiety via base-mediated coupling (e.g., K₂CO₃ in DMF at 80–100°C).

- Purification: Chromatographic techniques (silica gel, gradient elution) or recrystallization to achieve >95% purity .

Critical parameters include solvent polarity (DMF vs. THF), reaction temperature (optimized to avoid decomposition), and stoichiometric ratios of reagents. Yields range from 40–70% depending on steric hindrance from the trimethyl groups .

Q. How can structural characterization of this compound be reliably performed?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the thiophene and dihydroquinoline moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 1.2–2.5 ppm) .

- X-ray Crystallography: Resolves stereochemical ambiguities, particularly the orientation of the thiophene ring relative to the dihydroquinoline core .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 354.15) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in derivatives of this compound?

Methodological Answer: Steric effects from the 2,2,4-trimethyl groups on the dihydroquinoline ring dominate reaction pathways:

- Electrophilic Aromatic Substitution (EAS): Methyl groups hinder para-substitution on the quinoline, favoring meta-products. DFT calculations (B3LYP/6-31G*) model electron density distribution .

- Ring Strain in Cyclization: Transannular strain in dihydroquinoline intermediates affects diastereoselectivity during heterocycle formation. Kinetic vs. thermodynamic control is assessed via variable-temperature NMR .

Q. How do contradictory biological activity data (e.g., IC₅₀ variability) arise in studies of this compound, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Assay Conditions: Solvent (DMSO vs. aqueous buffers) impacts aggregation; use dynamic light scattering (DLS) to confirm solubility .

- Target Protein Conformation: Molecular docking (AutoDock Vina) reveals binding mode differences between crystal structures and homology models. Validate with SPR (surface plasmon resonance) binding assays .

- Metabolite Interference: LC-MS/MS screens for degradation products (e.g., hydrolyzed esters) during bioactivity tests .

Q. What strategies enable selective functionalization of the thiophene ring without disrupting the dihydroquinoline core?

Methodological Answer:

- Directed Ortho-Metalation (DoM): Use TMPLi (tetramethylpiperidinide) to deprotonate thiophene at C5, followed by electrophilic quenching (e.g., I₂ or B(OMe)₃). The dihydroquinoline’s electron-withdrawing ester group directs reactivity .

- Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively modify thiophene’s C3 position, while bulky ligands (SPhos) prevent quinoline participation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.